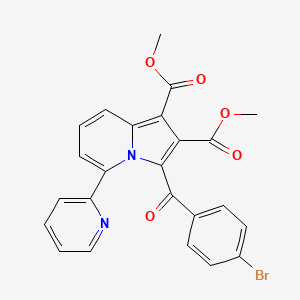

Dimethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate

Description

Dimethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate is a heterocyclic compound featuring an indolizine core substituted with a 4-bromobenzoyl group at position 3, a 2-pyridinyl moiety at position 5, and dimethyl ester groups at positions 1 and 2. The indolizine scaffold is known for its pharmacological relevance, particularly in anti-inflammatory and anticancer research . The 4-bromobenzoyl group may enhance lipophilicity and binding affinity to biological targets, while the pyridinyl ring could contribute to π-π stacking interactions in enzyme active sites.

Properties

CAS No. |

203588-22-1 |

|---|---|

Molecular Formula |

C24H17BrN2O5 |

Molecular Weight |

493.3 g/mol |

IUPAC Name |

dimethyl 3-(4-bromobenzoyl)-5-pyridin-2-ylindolizine-1,2-dicarboxylate |

InChI |

InChI=1S/C24H17BrN2O5/c1-31-23(29)19-18-8-5-7-17(16-6-3-4-13-26-16)27(18)21(20(19)24(30)32-2)22(28)14-9-11-15(25)12-10-14/h3-13H,1-2H3 |

InChI Key |

STSUQVNETCRKIB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C=CC=C(N2C(=C1C(=O)OC)C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Bromobenzoyl Intermediate: The bromobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where bromobenzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Pyridinyl Group Introduction: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the bromobenzoyl intermediate.

Indolizinedicarboxylate Formation: The final step involves the formation of the indolizinedicarboxylate moiety through a cyclization reaction, where the intermediate undergoes intramolecular cyclization in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.

Scientific Research Applications

Dimethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials, such as polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Anti-inflammatory 1,3,4-Oxadiazole Derivatives ( and )

Compounds such as 1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa) and 1-(4-bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIb) share the 4-bromobenzoyl fragment with the target indolizine derivative. However, their core structure is a 1,3,4-oxadiazole ring instead of indolizine.

Insights : The indolizine core may offer improved metabolic stability compared to oxadiazoles due to its aromaticity. However, the oxadiazole derivatives demonstrate validated anti-inflammatory efficacy with lower gastrointestinal toxicity than indomethacin, suggesting that the 4-bromobenzoyl group alone is insufficient to predict activity without structural context .

Pyridinyl/Isoxazole-Containing Ethyl Benzoates ()

Compounds like I-6230 and I-6232 feature ethyl benzoate backbones with pyridazinyl or methylpyridazinyl groups.

| Attribute | Target Indolizine Compound | I-6230/I-6232 |

|---|---|---|

| Core Structure | Indolizine | Ethyl benzoate (linear ester) |

| Aromatic Substituents | 2-Pyridinyl, 4-bromobenzoyl | Pyridazin-3-yl, 6-methylpyridazin-3-yl |

| Potential Bioactivity | Undisclosed (structural hints at kinase inhibition) | Likely designed for CNS or metabolic targets |

Insights : The indolizine derivative’s fused ring system may enhance rigidity and target selectivity compared to the flexible ethyl benzoates. The 2-pyridinyl group in the target compound could mimic pyridazinyl moieties in I-6230/I-6232, but differences in electronic properties (pyridine vs. pyridazine) may alter binding kinetics .

Pyrrolidine Dicarboxylates ()

The compound 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate shares ester functionalities but has a pyrrolidine core.

The tert-butyl group in the pyrrolidine derivative enhances steric bulk, a feature absent in the target compound .

Taranabant ()

Taranabant, an anti-obesity drug, shares a pyridinyl group and halogenated substituents (4-chlorophenyl, trifluoromethyl).

| Attribute | Target Indolizine Compound | Taranabant |

|---|---|---|

| Therapeutic Target | Undefined (structural hints at anti-inflammatory) | Cannabinoid receptor CB1 antagonist |

| Halogenation | 4-Bromobenzoyl | 4-Chlorophenyl, trifluoromethyl |

| Bioavailability | Unknown | High (designed for CNS penetration) |

However, the indolizine core’s bulkiness could limit blood-brain barrier penetration compared to Taranabant’s compact structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.